molecular formula C14H10BrN3O5 B11689996 N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11689996
M. Wt: 380.15 g/mol
InChI Key: BHORJYIKSANAES-FRKPEAEDSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 2-hydroxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of functional groups like hydroxyl, nitro, and bromine allows it to participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, hydroxyl, and nitro groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrN3O5

Molecular Weight

380.15 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10BrN3O5/c15-9-5-8(13(20)11(6-9)18(22)23)7-16-17-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,17,21)/b16-7+

InChI Key

BHORJYIKSANAES-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)O

Origin of Product

United States

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